molecular formula C22H21ClN2O5 B250992 N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide

Cat. No.: B250992
M. Wt: 428.9 g/mol
InChI Key: CCZDRDLZUXCBPH-UHFFFAOYSA-N
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Description

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as "compound X" in the literature.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in various physiological processes, including pain, inflammation, and cancer. By inhibiting FAAH, compound X increases the levels of endocannabinoids, which in turn leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, compound X has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting potential applications in the treatment of chronic pain conditions. Additionally, compound X has been shown to have anxiolytic (anti-anxiety) effects in animal models, which may have implications for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and selectivity for FAAH inhibition. This allows for precise control of endocannabinoid levels and the study of their effects on various physiological processes. However, one limitation of using compound X is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of compound X. Additionally, further studies are needed to investigate the potential applications of compound X in the treatment of chronic pain and anxiety disorders. Finally, the anticancer effects of compound X need to be further explored in preclinical and clinical studies to determine its potential as a cancer therapy.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions, starting with the reaction of 4-chlorophenol with 2-methyl-2-bromo-propanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then coupled with 2-amino-4-methoxyphenol to form the corresponding amide. Finally, the amide is reacted with furfurylamine to yield compound X. The synthesis method has been optimized to yield high purity and yield of compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, compound X has been found to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for cancer therapy.

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21ClN2O5/c1-22(2,30-16-9-6-14(23)7-10-16)21(27)24-15-8-11-17(19(13-15)28-3)25-20(26)18-5-4-12-29-18/h4-13H,1-3H3,(H,24,27)(H,25,26)

InChI Key

CCZDRDLZUXCBPH-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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